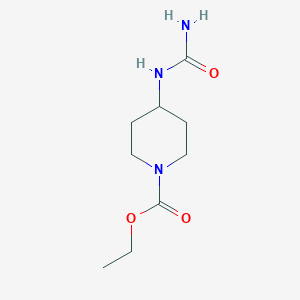

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate

Description

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate is a piperidine derivative characterized by a carbamate (ethyl carboxylate) group at the 1-position and a carbamoylamino (-NH-CONH₂) substituent at the 4-position of the piperidine ring. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their pharmacological and synthetic utility. Piperidine derivatives are frequently employed as intermediates in drug discovery due to their structural versatility and ability to modulate biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(carbamoylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O3/c1-2-15-9(14)12-5-3-7(4-6-12)11-8(10)13/h7H,2-6H2,1H3,(H3,10,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMSIUNDBCFKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(carbamoylamino)piperidine-1-carboxylate typically involves the reaction of ethyl 4-amino-1-piperidinecarboxylate with a carbamoylating agent . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .

Industrial Production Methods

Industrial production methods for ethyl 4-(carbamoylamino)piperidine-1-carboxylate involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Medicine: It is investigated for its potential therapeutic effects in various diseases.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(carbamoylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Key Features:

- Molecular Formula : C₉H₁₇N₃O₃ (inferred from similar structures in ).

- Functional Groups: Ethyl carboxylate (COOEt), carbamoylamino (NH-CONH₂).

- Applications: Potential use as a building block in medicinal chemistry (e.g., allosteric modulators, enzyme inhibitors) .

Comparison with Structurally Similar Piperidine Derivatives

Ethyl 4-(3-Ethoxy-3-oxopropanoyl)piperidine-1-carboxylate

- Structure: Contains a 3-ethoxy-3-oxopropanoyl group at the 4-position.

- Synthesis : Prepared via reaction of piperidine-4-carboxylic acid with ethyl chloroformate in the presence of Na₂CO₃ .

- Key Difference: The 4-position substituent is an ester-linked propanoyl group instead of a carbamoylamino group, enhancing electrophilicity for nucleophilic reactions.

tert-Butyl 4-(2-Aminoethyl)piperidine-1-carboxylate

- Structure: Features a tert-butyl carbamate (Boc) protective group and a 2-aminoethyl chain at the 4-position.

- Applications : Used in synthesizing TAAR1 agonists for psychiatric disorders .

- Key Difference: The Boc group improves stability during synthetic steps, while the aminoethyl side chain enables conjugation with aromatic moieties for target engagement .

Ethyl 4-((4-Chlorophenyl)(pyridin-2-yl)methoxy)piperidine-1-carboxylate

- Structure : Aryl-substituted (4-chlorophenyl and pyridinyl) methoxy group at the 4-position.

- Molecular Weight : 374.86 g/mol .

- Key Difference: Bulky aromatic substituents likely enhance binding to hydrophobic pockets in biological targets, contrasting with the polar carbamoylamino group in the parent compound.

Ethyl 4-Hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

- Structure : Contains hydroxyl and hydroxyethylphenyl groups at the 4-position.

- Safety Profile: Classified as non-hazardous for laboratory use .

Comparative Analysis Table

Research Findings and Functional Insights

- Synthetic Utility: Ethyl carboxylate derivatives (e.g., ) are often synthesized via nucleophilic acyl substitution, whereas carbamoylamino groups may require urea-forming reactions .

- Biological Activity: Piperidine derivatives with aromatic substituents (e.g., ) exhibit enhanced binding to CNS targets, while polar groups like carbamoylamino improve solubility and metabolic stability .

- Safety : Ethyl and tert-butyl esters generally show low acute toxicity, but handling precautions are advised for reactive intermediates (e.g., acylating agents) .

Biological Activity

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Chemical Formula : C₁₄H₁₉N₃O₂

- Molecular Weight : 263.34 g/mol

- Structure : The compound features a piperidine ring, which is known for its diverse biological activities.

Biological Activity Overview

Ethyl 4-(carbamoylamino)piperidine-1-carboxylate has been evaluated for various biological activities, primarily focusing on its role in modulating neurotransmission and potential therapeutic applications.

Pharmacological Action

The compound is involved in the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes. NO is known to mediate tumoricidal and bactericidal actions in macrophages and enhances the synthesis of pro-inflammatory mediators such as IL-6 and IL-8 . This suggests a potential role in inflammatory responses and immune regulation.

Synthesis

The synthesis of Ethyl 4-(carbamoylamino)piperidine-1-carboxylate has been documented with various methods, often involving the reaction of piperidine derivatives with carbamoylating agents. A typical synthetic route includes:

-

Starting Materials :

- Piperidine derivatives

- Carbamoylating agents (e.g., ethyl isocyanatoacetate)

- Procedure :

Case Study 1: GABA Reuptake Inhibition

Research has indicated that compounds similar to Ethyl 4-(carbamoylamino)piperidine-1-carboxylate may act as GABA reuptake inhibitors. This class of compounds has shown promise in treating anxiety disorders by enhancing GABAergic neurotransmission .

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 4-(carbamoylamino)piperidine-1-carboxylate | Potential GABA reuptake inhibitor | |

| Related GABA analogs | Effective in reducing anxiety |

Case Study 2: Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can inhibit the release of pro-inflammatory cytokines. For instance, an experiment measuring IL-1β release showed significant inhibition when treated with related piperidine derivatives .

| Treatment | IL-1β Release Inhibition (%) | Concentration (µM) |

|---|---|---|

| Control | 0 | - |

| Compound A | 45 | 10 |

| Compound B | 60 | 50 |

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 4-(carbamoylamino)piperidine-1-carboxylate and its analogs?

Methodological Answer:

Synthesis typically involves multi-step reactions, including carbamate formation and piperidine functionalization. For example:

- Step 1: React piperidine derivatives with ethyl chloroformate under basic conditions (e.g., cesium carbonate) to form the 1-carboxylate ester.

- Step 2: Introduce the carbamoylamino group via nucleophilic substitution or urea coupling.

- Purification: Chromatography (silica gel, eluting with hexane/ethyl acetate gradients) or recrystallization is used to isolate the compound .

Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize solvent polarity and temperature to avoid side products.

Basic: How is the structural integrity of Ethyl 4-(carbamoylamino)piperidine-1-carboxylate validated in academic research?

Methodological Answer:

Use a combination of analytical techniques:

| Technique | Parameters | Purpose |

|---|---|---|

| NMR | (400 MHz), (100 MHz) in CDCl₃ or DMSO-d₆ | Confirm piperidine ring conformation and carbamate/urea linkages |

| Mass Spectrometry | ESI-MS (m/z calculated for C₉H₁₇N₃O₃: 227.12) | Verify molecular weight and fragmentation patterns |

| IR Spectroscopy | Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) | Identify functional groups |

| Cross-reference with synthetic intermediates (e.g., tert-butyl analogs) for consistency . |

Basic: What safety protocols are critical when handling Ethyl 4-(carbamoylamino)piperidine-1-carboxylate?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- Exposure Mitigation: Avoid inhalation/contact; wash skin with soap and water if exposed.

- Storage: Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Waste Disposal: Follow institutional guidelines for organic solvents and urea derivatives.

Reference Standards: Safety data for structurally similar piperidine carboxylates (e.g., tert-butyl derivatives) recommend hazard statements H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled) .

Advanced: How can researchers evaluate the therapeutic potential of this compound in metabolic disorders like Type II diabetes?

Methodological Answer:

- In Vitro Assays:

- Mitochondrial Function: Measure ATP production and ROS levels in pancreatic β-cells using luminescence assays (e.g., CellTiter-Glo®).

- Target Engagement: Test affinity for mitoNEET (a mitochondrial iron-sulfur protein) via surface plasmon resonance (SPR) or fluorescence polarization.

- In Vivo Models:

Advanced: What computational strategies are used to predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into target proteins (e.g., iNOS or mitoNEET). Validate with reference inhibitors (e.g., binding energy ≤ -6.91 kcal/mol for iNOS) .

- SAR Analysis:

- Modify the carbamoylamino group (e.g., substitute with thiourea or alkyl chains) and compare docking scores.

- Correlate electronic properties (HOMO/LUMO energies) with activity using DFT calculations (e.g., Gaussian 16).

Data Interpretation: Prioritize analogs with improved binding affinity and pharmacokinetic profiles (e.g., logP < 3).

Advanced: How can contradictory data in biological assays (e.g., variable efficacy across models) be resolved?

Methodological Answer:

- Troubleshooting Workflow:

- Replicate Experiments: Ensure consistency in cell lines (e.g., BV-2 microglia vs. primary neurons) and animal strains.

- Dose-Response Curves: Test a broad concentration range (1 nM–100 µM) to identify off-target effects.

- Mechanistic Studies: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity.

- Case Study: Discrepancies in NO inhibition (iNOS) may arise from differential NF-κB activation in cell types. Cross-validate with Western blotting for p65 phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.